molecular formula C8H7FN2O4 B8436989 Methyl 2-amino-5-fluoro-4-nitrobenzoate

Methyl 2-amino-5-fluoro-4-nitrobenzoate

Cat. No.: B8436989
M. Wt: 214.15 g/mol
InChI Key: AORPHFOVAAUFRL-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-fluoro-4-nitrobenzoate is a fluorinated aromatic ester featuring amino and nitro substituents at the 2- and 4-positions, respectively, and a fluorine atom at the 5-position.

Properties

Molecular Formula

C8H7FN2O4

Molecular Weight

214.15 g/mol

IUPAC Name

methyl 2-amino-5-fluoro-4-nitrobenzoate

InChI

InChI=1S/C8H7FN2O4/c1-15-8(12)4-2-5(9)7(11(13)14)3-6(4)10/h2-3H,10H2,1H3

InChI Key

AORPHFOVAAUFRL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-fluoro-4-nitrobenzoate typically involves a multi-step process starting from a suitable benzoic acid derivative. One common method includes:

    Fluorination: The substitution of a hydrogen atom with a fluorine atom, often using a fluorinating agent such as Selectfluor.

    Amination: The conversion of a nitro group to an amino group (-NH2) through reduction, typically using a reducing agent like iron powder in the presence of hydrochloric acid.

    Esterification: The formation of the methyl ester by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and fluorination, and catalytic hydrogenation for the reduction of the nitro group to an amino group.

Types of Reactions:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder or catalytic hydrogenation.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the fluorine atom with other nucleophiles, forming various substituted benzoates.

Scientific Research Applications

Methyl 2-amino-5-fluoro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Group Effects

The table below compares Methyl 2-amino-5-fluoro-4-nitrobenzoate with structurally similar benzoate derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Properties/Applications Reference ID
This compound -NH₂ (2), -NO₂ (4), -F (5) C₈H₇FN₂O₄ 230.15 Ester, nitro, amino, fluorine Intermediate in drug synthesis -
Methyl 5-bromo-2-fluoro-4-(trifluoromethyl)benzoate -Br (5), -F (2), -CF₃ (4) C₁₀H₆BrF₄O₂ 301.03 Ester, bromo, trifluoromethyl Halogenated intermediate
Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate -OCHF₂ (4), -OCH₃ (5), -NO₂ (2) C₁₀H₉F₂NO₆ 277.18 Ester, nitro, difluoromethoxy High polarity due to multiple halogens
5-Chloro-4-fluoro-2-nitrobenzoic acid -Cl (5), -F (4), -NO₂ (2) C₇H₃ClFNO₄ 233.57 Carboxylic acid, nitro Acidic precursor for ester synthesis
Key Observations:
  • Electronic Effects: The nitro group (-NO₂) and fluorine (-F) are strong electron-withdrawing groups, reducing electron density in the aromatic ring.
  • Steric and Solubility Differences : Bulkier substituents like -CF₃ (in ) or -OCHF₂ (in ) increase hydrophobicity, whereas carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility.
  • Synthetic Utility : Compounds with nitro groups (e.g., ) are often intermediates in multi-step syntheses, where nitro-to-amine reduction is critical for generating bioactive molecules .

Reactivity and Stability

  • Nitro Reduction: this compound’s nitro group can be selectively reduced to an amine under conditions similar to those described in (SnCl₂·2H₂O, ethanol, 75°C). This contrasts with carboxylic acid derivatives (e.g., ), where esterification is required before reduction to avoid side reactions .
  • Similar interactions are critical in supramolecular chemistry, as noted in Etter’s graph set analysis .

Analytical Characterization

  • NMR and HPLC: As seen in methyl shikimate analysis (), ¹H/¹³C NMR and HPLC are standard for verifying ester and nitro group positions. For this compound, distinct shifts for -NH₂ (~5 ppm) and -NO₂ (deshielded aromatic protons) would be observed .
  • GC-MS : Halogenated analogs (e.g., ) may require GC-MS for purity assessment, similar to resin ester analysis in .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing Methyl 2-amino-5-fluoro-4-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves sequential functionalization of benzoic acid derivatives. For example, nitration and fluorination can precede esterification. describes a method for synthesizing analogous nitro-substituted benzoyl chlorides using thionyl chloride (SOCl₂) in benzene with catalytic DMF, yielding intermediates like 2-chloro-4-fluoro-5-nitrobenzoyl chloride. Adapting this, the esterification of the corresponding benzoic acid with methanol under acidic conditions (e.g., H₂SO₄) could yield the target compound. Reaction optimization should focus on temperature control (reflux conditions) and stoichiometric ratios of reagents to minimize byproducts. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization of this compound?

  • Methodological Answer : Contradictions between NMR (e.g., unexpected splitting patterns due to fluorine coupling) and mass spectrometry (e.g., adduct formation) require cross-validation. For instance, highlights the use of high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 335 [M+H]⁺ for a related compound). Fluorine's spin-½ nucleus causes distinct splitting in ¹⁹F NMR and ¹H NMR (e.g., coupling constants J~8–12 Hz for aromatic F). Deuterated solvents and 2D NMR techniques (COSY, HSQC) can clarify structural assignments. Computational tools (DFT calculations for NMR chemical shifts) may also resolve ambiguities .

Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?

  • Methodological Answer : Solvent selection depends on polarity and solubility trends. For nitro-aromatics, mixed solvents like ethanol/water or DCM/hexane are often effective. notes the use of benzene for synthesizing intermediates, but due to toxicity, toluene or ethyl acetate may be substituted. Recrystallization trials should test gradient cooling rates and solvent ratios to maximize crystal lattice formation. Monitoring via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity .

Advanced Research Questions

Q. How does the nitro group's electronic effects influence regioselectivity in subsequent reactions (e.g., reduction or nucleophilic substitution)?

  • Methodological Answer : The nitro group is a strong meta-directing electron-withdrawing group, which can deactivate the aromatic ring toward electrophilic substitution but activate specific positions for nucleophilic attack. For example, catalytic hydrogenation (H₂/Pd-C) or SnCl₂ reduction of the nitro group to an amine may proceed with regioselectivity influenced by the fluorine substituent. Computational modeling (e.g., Fukui indices) can predict reactive sites. Experimental validation via kinetic studies (monitoring reaction progress with LC-MS) is recommended to confirm mechanistic pathways .

Q. What strategies mitigate competing side reactions during functionalization of the amino group in this compound?

  • Methodological Answer : Protecting the amino group (e.g., acetylation with acetic anhydride or tert-butoxycarbonylation) before further reactions prevents unwanted nucleophilic side reactions. demonstrates the use of ammonium hydroxide to generate amine intermediates from nitro precursors. For example, treating the nitro compound with NH₄OH under controlled pH (8–9) avoids over-alkylation. Monitoring reaction conditions (e.g., pH stat) and using mild reagents (e.g., DCC for amide coupling) enhances selectivity .

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform co-crystal design for enhanced stability?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement, as in ) reveals hydrogen-bonding motifs. The amino and nitro groups may form N–H⋯O or O–H⋯N interactions, while fluorine can participate in weak C–F⋯H bonds. Graph set analysis (as in ) categorizes these interactions to design co-crystals with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids). Thermal analysis (DSC/TGA) and solubility studies validate co-crystal stability under storage conditions .

Q. What analytical approaches differentiate isomeric impurities (e.g., 4-nitro vs. 5-nitro positional isomers) in synthetic batches?

  • Methodological Answer : Orthogonal techniques are required:

  • HPLC-MS : Use a chiral column (e.g., Chiralpak IA) with a methanol/water gradient to resolve isomers based on retention times.
  • ¹H-¹³C HMBC NMR : Correlate coupling between aromatic protons and nitro/amino carbons to confirm substituent positions.
  • IR Spectroscopy : Nitro group vibrations (~1520 cm⁻¹) and amino stretches (~3400 cm⁻¹) provide positional clues via conjugation effects.
    highlights similar challenges in distinguishing methyl 4-fluoro-3-nitrobenzoate isomers, emphasizing the need for combined spectral analysis .

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